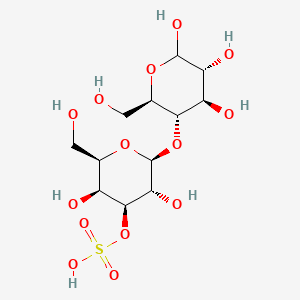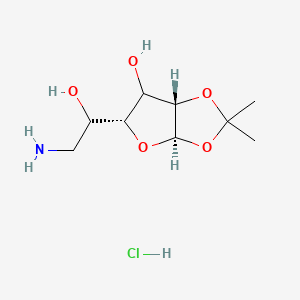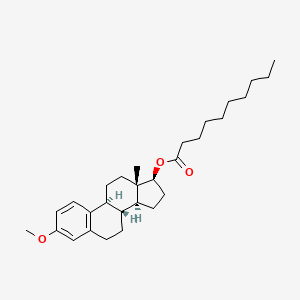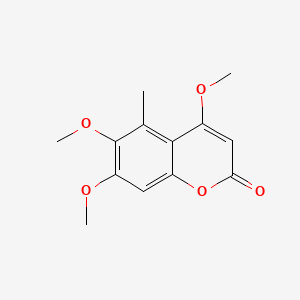
S-(N,N-Diethylcarbamoyl)glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(N,N-Diethylcarbamoyl)glutathione is a compound useful in organic synthesis . It is related to various aspects of a salt form S-(N, N-diethylcarbamoyl)glutathione, a method of producing the salt form, and a pharmaceutical composition comprising said salt form .
Synthesis Analysis
One metabolite formed during Disulfiram (DSF) bioactivation is S-(N, N-diethylcarbamoyl)glutathione . In human plasma samples from 62.5 mg/d and 250mg/d dosing, this compound concentration peaks at 0.3 and 4 nM at 3 h .Molecular Structure Analysis
The molecular formula of this compound is C14H26N4O8S, and its molecular weight is 408.43 .Chemical Reactions Analysis
S-(N, N-diethylcarbamoyl)glutathione (carbamathione), a disulfiram metabolite, affects glutamate binding . It has been shown to increase dopamine (DA), decrease gamma-aminobutyric acid (GABA), and have a biphasic effect on glutamate (Glu), first increasing and then decreasing Glu in both the nucleus accumbens (NAc) and medial prefrontal cortex (mPFC) .Physical and Chemical Properties Analysis
This compound is a white solid .Aplicaciones Científicas De Investigación
Metabolite Characteristics and Toxicology :
- Carbamathione is identified as a metabolite of disulfiram, an alcohol deterrent, and has been studied for its stability and detection in human plasma. It's stable over a pH range of 1-8 and detectable in plasma samples, indicating its potential role in clinical investigations related to disulfiram usage (Heemskerk et al., 2011).
- In rat bile, carbamathione and its derivatives were identified as metabolites of disulfiram and diethyldithiocarbamate (DDTC). This discovery contributes to understanding the metabolic pathways and potential toxicological implications of these compounds (Jin et al., 1994).
Potential Therapeutic Applications :
- Carbamathione and related compounds have been explored as competitive inhibitors of glyoxalase I, an enzyme associated with cancer, with potential implications in cancer treatment. Their stability and inhibitory properties make them promising candidates for further research in this area (Murthy et al., 1994); (Hamilton et al., 1999).
- The study of S-(p-Bromobenzyl)glutathione, a related compound, revealed its antitumor activity, particularly in inhibiting human leukemia cell growth, which can offer insights into developing new anticancer strategies (Thornalley et al., 1996).
Analytical Methodologies :
- Advanced analytical techniques like LC-MS/MS have been developed for the determination of carbamathione in biological samples, enhancing the understanding of its pharmacokinetics and dynamics in biological systems. These methodologies are crucial for supporting clinical and toxicological studies (Kaul et al., 2010).
Mecanismo De Acción
Target of Action
S-(N,N-Diethylcarbamoyl)glutathione, also known as carbamathione, primarily targets neurotransmitters in the brain, specifically dopamine, GABA, and glutamate . These neurotransmitters play crucial roles in various brain functions, including mood regulation, reward, and addiction processes.
Mode of Action
Carbamathione interacts with its targets by affecting their binding and release. It has been shown to increase dopamine, decrease GABA, and have a biphasic effect on glutamate, first increasing and then decreasing it . These changes occur concurrently and are dose-dependent .
Biochemical Pathways
The biochemical pathways affected by carbamathione are primarily those involved in neurotransmission. The compound’s effects on dopamine, GABA, and glutamate can influence various pathways in the nucleus accumbens and medial prefrontal cortex, two brain regions implicated in substance abuse dependence .
Pharmacokinetics
Carbamathione is rapidly eliminated from the body, with a half-life of approximately 4 minutes in both the nucleus accumbens and medial prefrontal cortex, as well as in plasma . Despite this rapid elimination, the changes in dopamine, GABA, and glutamate levels in the brain persist for approximately two hours .
Result of Action
The result of carbamathione’s action is a significant alteration in neurotransmitter levels in the brain. Specifically, it increases dopamine levels, decreases GABA levels, and has a biphasic effect on glutamate levels . These changes can have profound effects on mood, reward processes, and potentially substance abuse dependence.
Action Environment
The action of carbamathione can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as cytochrome P450, can affect the formation and action of carbamathione . When a cytochrome P450 inhibitor was administered before dosing, no carbamathione could be detected, and no changes in neurotransmitter levels occurred . This suggests that the action of carbamathione is dependent on its formation from its pro-drug, disulfiram .
Análisis Bioquímico
Biochemical Properties
S-(N,N-Diethylcarbamoyl)glutathione has been shown to affect glutamate binding . Glutamate is a crucial neurotransmitter in the brain, and its binding can influence various biochemical reactions.
Cellular Effects
The administration of this compound has been shown to increase dopamine, decrease GABA, and have a biphasic effect on glutamate in the nucleus accumbens and medial prefrontal cortex, two brain regions implicated in substance abuse dependence .
Molecular Mechanism
It is known that it affects glutamate binding . This could potentially influence various cellular processes, including enzyme activation or inhibition and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause changes in dopamine, GABA, and glutamate levels in the nucleus accumbens and medial prefrontal cortex . These changes persist for approximately two hours after administration .
Dosage Effects in Animal Models
In animal models, this compound has been administered at doses of 20, 50, and 200 mg/kg . The effects observed were dose-dependent, with increased dopamine, decreased GABA, and a biphasic effect on glutamate .
Metabolic Pathways
It is a metabolite of disulfiram, which is known to inhibit liver mitochondrial aldehyde dehydrogenase .
Transport and Distribution
It has been detected in the nucleus accumbens and medial prefrontal cortex following administration .
Subcellular Localization
Given its effects on neurotransmitter levels in specific brain regions, it may be localized to areas of the cell involved in neurotransmitter synthesis, release, or reuptake .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of S-(N,N-Diethylcarbamoyl)glutathione involves the protection of the carboxylic acid group of glutathione followed by the addition of diethylcarbamoyl chloride to the amino group. The final deprotection step yields the desired compound.", "Starting Materials": [ "Glutathione", "Diethylcarbamoyl chloride", "Sodium bicarbonate", "Methanol", "Chloroform", "Sodium hydroxide" ], "Reaction": [ "Glutathione is dissolved in methanol and treated with sodium bicarbonate to form the sodium salt of glutathione.", "The sodium salt of glutathione is then treated with diethylcarbamoyl chloride in chloroform to form the protected S-(N,N-Diethylcarbamoyl)glutathione.", "The protected compound is then deprotected by treating it with sodium hydroxide in methanol to yield the desired S-(N,N-Diethylcarbamoyl)glutathione." ] } | |
Número CAS |
157723-51-8 |
Fórmula molecular |
C15H26N4O7S |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(diethylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N4O7S/c1-3-19(4-2)15(26)27-8-10(13(23)17-7-12(21)22)18-11(20)6-5-9(16)14(24)25/h9-10H,3-8,16H2,1-2H3,(H,17,23)(H,18,20)(H,21,22)(H,24,25)/t9-,10-/m0/s1 |
Clave InChI |
WZXBYDBYBIGAQN-UWVGGRQHSA-N |
SMILES isomérico |
CCN(CC)C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
CCN(CC)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
SMILES canónico |
CCN(CC)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Sinónimos |
2-Amino-4-[1-(carboxymethyl-carbamoyl)-2-diethylcarbamoylsulfanyl-ethylcarbamoyl]butiric Acid; L-γ-Glutamyl-S-[(diethylamino)carbonyl]-L-cysteinyl-glycine; |
Origen del producto |
United States |
Q1: How does S-(N,N-Diethylcarbamoyl)glutathione (Carbamathione) interact with its target and what are the downstream effects?
A: Carbamathione has been identified as a partial non-competitive inhibitor of the N-methyl-D-aspartic acid (NMDA) glutamate receptor [, ]. While the exact mechanism of inhibition is not fully understood, this interaction could have significant implications for understanding the effects of disulfiram, its parent compound, on neurotransmission. Studies have shown that carbamathione administration can alter the levels of GABA and glutamate in the brain [, ].
Q2: What is the structural characterization of this compound (Carbamathione)?
A: While the provided abstracts do not detail spectroscopic data, this compound is formed by the conjugation of glutathione with a metabolite of disulfiram [].
Q3: How is this compound (Carbamathione) formed in vivo and what is its metabolic fate?
A: Carbamathione is a metabolite of disulfiram, a drug used in the treatment of alcohol abuse [, ]. Disulfiram is metabolized to diethyldithiocarbamate (DDTC) in vivo. Both disulfiram and DDTC undergo further metabolic transformations, including oxidation reactions at the sulfur and carbon atoms, ultimately leading to the formation of several glutathione conjugates []. One of these conjugates is carbamathione (this compound), identified as a major biliary metabolite in rats treated with disulfiram or DDTC [].
Q4: What analytical methods are used to study this compound (Carbamathione)?
A: Researchers have utilized advanced analytical techniques to study carbamathione in biological samples. One such technique is capillary electrophoresis with fluorescence detection (CE-LIF) []. This method enables the simultaneous detection of carbamathione and neurotransmitters like glutamate and GABA in brain microdialysis samples []. This approach is valuable for investigating the pharmacodynamic effects of carbamathione in vivo.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)





![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)






